3,4-Difluoro-5-hydroxybenzoic acid
Overview
Description
3,4-Difluoro-5-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It is a derivative of benzoic acid, which has two fluorine atoms and one hydroxyl group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-5-hydroxybenzoic acid consists of a benzene ring with two fluorine atoms, one hydroxyl group, and one carboxyl group . The exact 3D structure may be viewed using specific software .Scientific Research Applications
Synthesis of Antimicrobial Drugs
3,4-Difluoro-5-hydroxybenzoic acid is utilized in the synthesis of key intermediates for antimicrobial drugs. A study demonstrated a practical synthesis pathway for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a significant component in preparing 3-quinolinecarboxylic acid drugs used for their antimicrobial properties. This process involves multiple steps such as nitration, esterification, and reduction, achieving a 70% overall yield. The structures of the synthesized compounds were confirmed using various spectroscopy methods, highlighting the compound's role in drug development (Zhang et al., 2020).
Enzymatic Studies and Catalysis
In enzymatic research, 3,4-Difluoro-5-hydroxybenzoic acid has been instrumental in studying the regiospecificity of hydroxylation by enzymes. For instance, a study using 19F NMR explored the hydroxylation of tetrafluoro-4-hydroxybenzoate by p-hydroxybenzoate hydroxylase, revealing insights into the enzymatic mechanism involving sequential oxygenation and dehalogenation steps. This research provides an understanding of the enzyme's catalytic efficiency and its interactions with substrates, demonstrating the compound's utility in biochemical studies (van der Bolt et al., 1997).
Corrosion Inhibition
3,4-Difluoro-5-hydroxybenzoic acid derivatives, like 3-Hydroxybenzoic acid, have been explored as corrosion inhibitors. Research on 3-Hydroxybenzoic acid's effectiveness in preventing corrosion in stainless steel in acidic environments showcases the potential application of its derivatives, including 3,4-Difluoro-5-hydroxybenzoic acid, in material science and engineering. The study delved into the inhibition mechanism, adsorption properties, and efficiency, contributing to the field of corrosion science (Narváez et al., 2005).
Electrochemical Applications
Electrochemical methods using derivatives of 3,4-Difluoro-5-hydroxybenzoic acid have been developed for determining antioxidant capacity. A study employed 4-hydroxybenzoic acid as a trapping agent for photogenerated hydroxyl radicals, leading to the formation of 3,4-dihydroxybenzoic acid. This method was used for quantifying the amount of the reaction product and assessing the antioxidant capacity of various compounds. Such electrochemical approaches demonstrate the compound's relevance in analytical chemistry and biochemistry (Wang et al., 2009).
properties
IUPAC Name |
3,4-difluoro-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJFPTDSRAEDCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477670 | |
Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-5-hydroxybenzoic acid | |
CAS RN |
749230-45-3 | |
Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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